1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methyl-2-thienyl)-3-phenoxyazetidin-2-one
Overview
Description
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methyl-2-thienyl)-3-phenoxyazetidin-2-one, also known as BMT-047, is a synthetic compound that has been studied for its potential use in treating various medical conditions.
Scientific Research Applications
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methyl-2-thienyl)-3-phenoxyazetidin-2-one has been studied for its potential use in treating various medical conditions, including inflammation, pain, and cancer. In vitro studies have shown that 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methyl-2-thienyl)-3-phenoxyazetidin-2-one exhibits anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and reducing the activity of cyclooxygenase-2 (COX-2). 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methyl-2-thienyl)-3-phenoxyazetidin-2-one has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth.
Mechanism of Action
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methyl-2-thienyl)-3-phenoxyazetidin-2-one works by inhibiting the activity of COX-2, which is an enzyme that plays a key role in the production of pro-inflammatory cytokines. By inhibiting COX-2, 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methyl-2-thienyl)-3-phenoxyazetidin-2-one reduces the production of these cytokines and thus reduces inflammation and pain. 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methyl-2-thienyl)-3-phenoxyazetidin-2-one has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory, analgesic, and anti-cancer effects, 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methyl-2-thienyl)-3-phenoxyazetidin-2-one has also been shown to have antioxidant properties. In vitro studies have shown that 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methyl-2-thienyl)-3-phenoxyazetidin-2-one can reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methyl-2-thienyl)-3-phenoxyazetidin-2-one in lab experiments is that it has been shown to have low toxicity in vitro and in vivo. However, one limitation is that more studies are needed to determine its efficacy and safety in humans.
Future Directions
There are several future directions for the study of 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methyl-2-thienyl)-3-phenoxyazetidin-2-one. One direction is to further investigate its potential use in treating inflammation, pain, and cancer. Another direction is to study its antioxidant properties and its potential use in treating oxidative stress-related diseases. Additionally, more studies are needed to determine its efficacy and safety in humans, and to explore its potential use in combination with other drugs.
properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methylthiophen-2-yl)-3-phenoxyazetidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4S/c1-14-9-10-28-21(14)19-20(27-16-5-3-2-4-6-16)22(24)23(19)12-15-7-8-17-18(11-15)26-13-25-17/h2-11,19-20H,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPJCWDLVGICCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2C(C(=O)N2CC3=CC4=C(C=C3)OCO4)OC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-ylmethyl)-4-(3-methylthiophen-2-yl)-3-phenoxyazetidin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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